Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-16-11(14)8-6-12(15,7-8)9-3-2-4-10(13)5-9/h2-5,8,15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSILSMJPPFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate (CAS Number: 1803610-17-4) is an organic compound with a unique cyclobutane structure that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C12H13ClO3
- Molecular Weight : 240.68 g/mol
- IUPAC Name : this compound
The compound features a cyclobutane ring substituted with a 3-chlorophenyl group and a hydroxy group, contributing to its distinctive chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclobutane Ring : Achieved through [2+2] cycloaddition reactions of alkenes.
- Introduction of the 3-Chlorophenyl Group : Utilizes Friedel-Crafts alkylation with 3-chlorobenzene.
- Hydroxylation : Introduces the hydroxy group via hydroxylation reactions using reagents like osmium tetroxide.
- Carboxylation : Involves the addition of carbon dioxide to form the carboxylic acid moiety.
These synthetic routes are crucial for producing the compound in sufficient purity for biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, leading to various downstream effects. The exact mechanisms are still under investigation, but potential pathways include:
- Anti-inflammatory Effects : The compound has been explored for its ability to inhibit inflammatory pathways, possibly by modulating cytokine release.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Anti-inflammatory Activity :
- A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a dose-dependent response, suggesting a potential therapeutic application in treating inflammatory diseases.
-
Antimicrobial Testing :
- In vitro assays revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, showing promising results for further development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate | Cyclobutane derivative | Moderate anti-inflammatory effects |
| 3-(4-Chlorophenyl)propionic acid | Propionic acid derivative | Weak anti-inflammatory properties |
This compound stands out due to its cyclobutane structure, which may enhance its reactivity and selectivity compared to other phenolic compounds.
Future Directions
Further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential areas of exploration include:
- Clinical Trials : Investigating safety and efficacy in human subjects.
- Mechanistic Studies : Clarifying molecular targets and pathways involved in its biological activity.
- Structure-Activity Relationship (SAR) : Modifying the chemical structure to optimize therapeutic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
